molecular formula C10H14O5 B14250114 Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate CAS No. 381725-02-6

Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate

Cat. No.: B14250114
CAS No.: 381725-02-6
M. Wt: 214.21 g/mol
InChI Key: IYZCCIGIZLMZLM-UHFFFAOYSA-N
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Description

Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate is an organic compound with a complex structure that includes a but-2-en-1-yl group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate typically involves the reaction of but-2-en-1-ol with dimethyl malonate under specific conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

But-2-en-1-ol+Dimethyl malonateNaOEtDimethyl [(but-2-en-1-yl)oxy]methylidenepropanedioate\text{But-2-en-1-ol} + \text{Dimethyl malonate} \xrightarrow{\text{NaOEt}} \text{this compound} But-2-en-1-ol+Dimethyl malonateNaOEt​Dimethyl [(but-2-en-1-yl)oxy]methylidenepropanedioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate can be compared with other similar compounds such as:

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the but-2-en-1-yl group.

    Dimethyl {[(but-2-en-1-yl)oxy]methylidene}malonate: A closely related compound with slight structural differences.

    Dimethyl {[(but-2-en-1-yl)oxy]methylidene}acetate: Another similar compound with different ester groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

381725-02-6

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 2-(but-2-enoxymethylidene)propanedioate

InChI

InChI=1S/C10H14O5/c1-4-5-6-15-7-8(9(11)13-2)10(12)14-3/h4-5,7H,6H2,1-3H3

InChI Key

IYZCCIGIZLMZLM-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC=C(C(=O)OC)C(=O)OC

Origin of Product

United States

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